5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine
Description
Properties
IUPAC Name |
5-bromo-4,6-dimethyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-3-5(8)4(2)10-7(9)6(3)11(12)13/h1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUOLSBKAQIADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394655 | |
| Record name | 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89791-76-4 | |
| Record name | 2-Amino-5-bromo-4,6-dimethyl-3-nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089791764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4,6-dimethyl-3-nitro-2-pyridinylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-BROMO-4,6-DIMETHYL-3-NITROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U7DJ595BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine typically involves the nitration of 4,6-dimethyl-2-aminopyridine followed by bromination. The nitration process can be carried out using nitric acid in the presence of sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 5-substituted-4,6-dimethyl-3-nitropyridin-2-amines.
Reduction: Formation of 5-bromo-4,6-dimethyl-3-aminopyridin-2-amine.
Oxidation: Formation of 5-bromo-4,6-dimethyl-3-nitropyridine-2-carboxylic acid.
Scientific Research Applications
5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can facilitate binding to target proteins through halogen bonding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Their Implications
Structural analogs differ in substituent positions, functional groups, or heterocyclic cores, leading to variations in physicochemical properties and reactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogs
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates : The primary compound and its N-methyl analog (CAS 155790-01-5) are used in drug discovery due to their versatility in derivatization .
- Agrochemicals : Nitro-containing analogs (e.g., 5-Bromo-6-methoxy-3-nitropyridin-2-amine) may serve as precursors for herbicides or insecticides .
- Material Science : Pyrimidine derivatives (CAS 157335-97-2) are explored in organic electronics due to their planar structures .
Research Findings and Data Validation
- Crystallography : Tools like SHELXL and OLEX2 are critical for structural validation of these compounds .
Biological Activity
5-Bromo-4,6-dimethyl-3-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula CHBrNO. It is characterized by the presence of a bromine atom and two methyl groups on the pyridine ring, which significantly influence its biological activity and chemical reactivity. This compound is of interest in various fields, including medicinal chemistry, agricultural science, and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique arrangement of bromine and methyl groups enhances its binding affinity and selectivity towards these targets, potentially leading to various pharmacological effects.
Pharmacological Applications
- Antimicrobial Activity : Research indicates that derivatives of nitropyridines exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit bacterial growth effectively .
- Anticancer Potential : The compound has been explored as a building block for synthesizing pharmaceuticals targeting cancer cells. Its structural features allow it to interfere with cellular processes associated with tumor growth.
- Agricultural Uses : The compound is also utilized in the formulation of agrochemicals, including pesticides and herbicides, contributing to crop protection and yield enhancement .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that nitropyridine derivatives, including this compound, exhibited potent antibacterial activity against various strains of bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.
Study 2: Cancer Cell Inhibition
Research conducted at a pharmaceutical development lab indicated that the compound showed promising results in inhibiting the proliferation of cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways associated with programmed cell death.
Comparative Analysis
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains bromine and two methyl groups | Antimicrobial, anticancer |
| 5-Bromo-2-methylpyridin-3-amine | Lacks additional methyl group | Moderate antimicrobial activity |
| 4,6-Dimethylpyridine-2,3-diamine | Lacks bromine | Limited biological activity |
Synthetic Routes
The synthesis of this compound typically involves the bromination of 4,6-dimethylpyridine followed by nitration. Common methods include:
- Bromination : Reaction with bromine in acetic acid under controlled conditions.
- Nitration : Subsequent treatment with a nitrating agent like nitric acid to introduce the nitro group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
